molecular formula C10H13BF3NO2 B14084206 (2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid

(2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid

Cat. No.: B14084206
M. Wt: 247.02 g/mol
InChI Key: SETZQTLPSRBNOM-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a pyridine ring, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the use of boronic acid derivatives and pyridine-based starting materials. One common method involves the reaction of 2-(tert-butyl)-6-(trifluoromethyl)pyridine with a boronic acid reagent under specific conditions to yield the desired product. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or boronic acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic esters, while reduction reactions can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

(2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves its ability to interact with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-(tert-Butyl)-6-(difluoromethyl)pyridin-4-yl)boronic acid
  • (2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic ester
  • (2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)methanol

Uniqueness

(2-(tert-Butyl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a boronic acid group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the boronic acid group provides versatility in chemical reactions and biological interactions. This combination of features makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H13BF3NO2

Molecular Weight

247.02 g/mol

IUPAC Name

[2-tert-butyl-6-(trifluoromethyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C10H13BF3NO2/c1-9(2,3)7-4-6(11(16)17)5-8(15-7)10(12,13)14/h4-5,16-17H,1-3H3

InChI Key

SETZQTLPSRBNOM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)C(F)(F)F)C(C)(C)C)(O)O

Origin of Product

United States

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